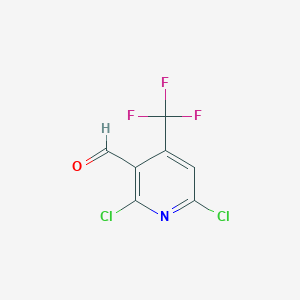

2,6-Dichloro-4-(trifluoromethyl)nicotinaldehyde

Vue d'ensemble

Description

The compound 2,6-Dichloro-4-(trifluoromethyl)nicotinaldehyde is a chemical of interest in various fields of research, particularly in the synthesis of pharmaceuticals and organic materials. While the specific compound is not directly mentioned in the provided papers, they do discuss related compounds and methodologies that could be relevant to the synthesis and application of 2,6-Dichloro-4-(trifluoromethyl)nicotinaldehyde.

Synthesis Analysis

The synthesis of related compounds involves several steps, including the preparation of intermediates and the use of various reactions to introduce trifluoromethyl groups. For instance, the synthesis of ethyl 2-amino-4,6-di(trifluoromethyl)nicotinate as an intermediate is described, which could be related to the synthesis of 2,6-Dichloro-4-(trifluoromethyl)nicotinaldehyde . Additionally, the synthesis of methyl 6-chloro-5-(trifluoromethyl)nicotinate through trifluoromethylation of an aryl iodide using a cost-effective system is reported, which could provide insights into the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of related compounds, such as the co-crystal of 2-chloro-4-nitrobenzoic acid and nicotinamide, reveals that these molecules can form hydrogen bonds and have the potential to create stable ribbon architectures . This information could be extrapolated to predict the molecular interactions and stability of 2,6-Dichloro-4-(trifluoromethyl)nicotinaldehyde.

Chemical Reactions Analysis

The papers do not directly address the chemical reactions of 2,6-Dichloro-4-(trifluoromethyl)nicotinaldehyde. However, they do discuss reactions involving similar compounds, such as the Hofmann degradation, oxidative chlorination, and diazotization-alcoholysis used in the synthesis of 2-Chloro-3-(2',2',2'-trifluoroethoxy)-pyridine . These reactions could potentially be applied or adapted for the synthesis and further chemical manipulation of 2,6-Dichloro-4-(trifluoromethyl)nicotinaldehyde.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds, such as the low moisture absorption and low dielectric constants of fluorinated polyimides derived from trifluoromethyl-substituted monomers, provide a glimpse into the potential properties of 2,6-Dichloro-4-(trifluoromethyl)nicotinaldehyde . The thermal stability and solubility in organic solvents are particularly noteworthy and could be relevant for the application of the compound .

Applications De Recherche Scientifique

Synthesis of Complex Organic Compounds :

- A study described the use of a similar compound, ethyl 2-amino-4,6-di(trifluoromethyl)nicotinate, in synthesizing 3-pyridyl-5,7-di(trifluoromethyl)-1,8-naphthyridin-2(1H)ones, demonstrating its utility in creating complex organic structures (Eichler, Rooney, & Williams, 1976).

- Another study explored the synthesis of 1-(2,6-dichloro-4-trifluoromethylphenyl)-4-alkyl-1H-[1,2,3]-triazoles, showcasing the compound's role in producing heterocyclic compounds with potential pharmaceutical applications (Hu, Zhang, Ding, Lei, & Zhang, 2008).

Development of Pharmaceutical Intermediates :

- Research on the development of a safe and economical synthesis of methyl 6-chloro-5-(trifluoromethyl)nicotinate, a key intermediate in novel anti-infective agents, indicates the compound's importance in pharmaceutical manufacturing (Mulder et al., 2013).

- Another study focused on the synthesis of 2,6-diaryl-3-(trifluoromethyl)pyridines, emphasizing the compound's utility in creating site-selectively substituted pyridines for pharmaceutical use (Ahmed et al., 2013).

Supramolecular Chemistry and Analytical Techniques :

- A research paper described the use of nicotinaldehyde, a related compound, in the construction of supramolecular hydrogen-bonding networks with copper(II) chlorobenzoates, demonstrating the compound's potential in materials science and coordination chemistry (Halaška et al., 2013).

- The potential of electrospray ion mobility-mass spectrometry (ESI-IMMS) for real-time pharmaceutical reaction monitoring was demonstrated using nicotinaldehyde, highlighting the compound's relevance in analytical chemistry (Roscioli et al., 2013).

Safety and Hazards

Orientations Futures

Propriétés

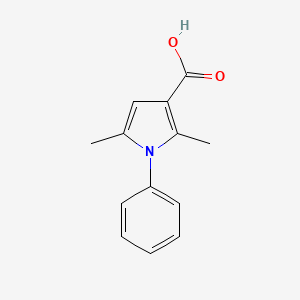

IUPAC Name |

2,6-dichloro-4-(trifluoromethyl)pyridine-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2Cl2F3NO/c8-5-1-4(7(10,11)12)3(2-14)6(9)13-5/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBHMPLQCNUGZLV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(N=C1Cl)Cl)C=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2Cl2F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30650496 | |

| Record name | 2,6-Dichloro-4-(trifluoromethyl)pyridine-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30650496 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,6-Dichloro-4-(trifluoromethyl)nicotinaldehyde | |

CAS RN |

914636-56-9 | |

| Record name | 2,6-Dichloro-4-(trifluoromethyl)-3-pyridinecarboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=914636-56-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,6-Dichloro-4-(trifluoromethyl)pyridine-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30650496 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Thieno[2,3-b]pyridin-3-amine](/img/structure/B1331513.png)

![2-[(2-Oxo-2-phenylethyl)sulfanyl]acetic acid](/img/structure/B1331515.png)

![5,6-Dimethylfuro[2,3-d]pyrimidin-4-amine](/img/structure/B1331516.png)

![5-Methylthieno[2,3-d]pyrimidin-4(3h)-one](/img/structure/B1331517.png)

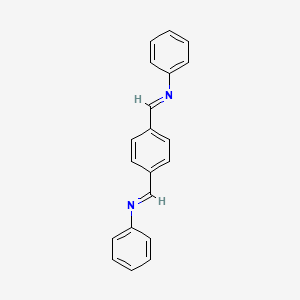

![[1,1'-Biphenyl]-3,3'-diamine, 2,2',4,4',6,6'-hexamethyl-](/img/structure/B1331528.png)